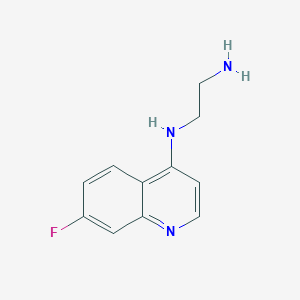
Spire2-FMN2 interaction-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spire2-FMN2 interaction-IN-1 is a selective inhibitory fragment that targets the interaction between Spire2 and FMN2. This compound is significant in the study of actin nucleation, a process crucial for the formation of actin filaments in cells. Actin filaments are essential for various cellular functions, including cell shape maintenance, cell migration, and intracellular transport .
Vorbereitungsmethoden
The synthesis of Spire2-FMN2 interaction-IN-1 involves fragment-based drug discovery techniques. The initial hit fragments were identified through differential scanning fluorimetry-based screening of a library of 755 compounds. These fragments were then validated using multiple biophysical assays, including fluorescence polarization, microscale thermophoresis, and nuclear magnetic resonance . The chemical optimization of these fragments led to the discovery of this compound, which exhibits micromolar potency and high ligand efficiency .
Analyse Chemischer Reaktionen
Spire2-FMN2 interaction-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include quinoline chlorides and ethylenediamine . The primary terminal amine is indispensable for the activity of the compound, and the optimal length of the linker between quinoline nitrogen and the terminal amine is C-2 . The major products formed from these reactions are derivatives of the initial fragments, optimized for higher potency and selectivity .
Wissenschaftliche Forschungsanwendungen
Spire2-FMN2 interaction-IN-1 has several scientific research applications. In chemistry, it serves as a starting point for the development of selective chemical probes targeting the Spire2-FMN2 interaction . In biology, it helps in understanding the role of Spire2 in actin nucleation and its interaction with FMN2 . In medicine, this compound can be used to study the regulation of cellular processes such as vesicle trafficking, transcription, and apoptosis .
Wirkmechanismus
The mechanism of action of Spire2-FMN2 interaction-IN-1 involves the disruption of the interaction between Spire2 and FMN2. Spire2 is a member of the WH2 domain actin nucleators, which initiate actin filament assembly through multiple WH2 actin-binding domains . The KIND domain of Spire2 interacts with the FMN family of formins, mediated by a short and highly conserved formin-spire interaction sequence located at the extreme C-terminus of formins . By inhibiting this interaction, this compound prevents the formation of actin filaments, thereby affecting various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Spire2-FMN2 interaction-IN-1 is unique in its selective inhibition of the Spire2-FMN2 interaction, without affecting the Spire1-FMN2 interaction . Similar compounds include other fragments that target the Spire2-FMN2 interaction, such as compound 13, which exhibits micromolar potency and high ligand efficiency . this compound stands out due to its higher selectivity and potency .
Eigenschaften
Molekularformel |
C11H12FN3 |
|---|---|
Molekulargewicht |
205.23 g/mol |
IUPAC-Name |
N'-(7-fluoroquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H12FN3/c12-8-1-2-9-10(15-6-4-13)3-5-14-11(9)7-8/h1-3,5,7H,4,6,13H2,(H,14,15) |
InChI-Schlüssel |
XMFFMFYGVXVIHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C=C1F)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


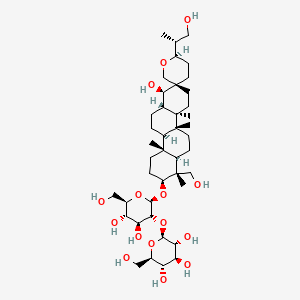
![(2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide](/img/structure/B12374912.png)
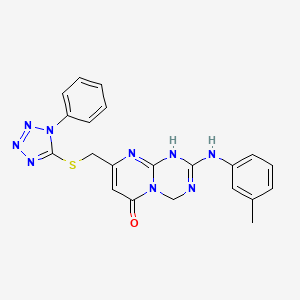
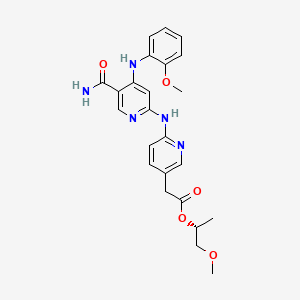
![(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)
![N-[4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenyl]-6-[(1,4-dioxonaphthalen-2-yl)amino]hexanamide](/img/structure/B12374934.png)

![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12374951.png)
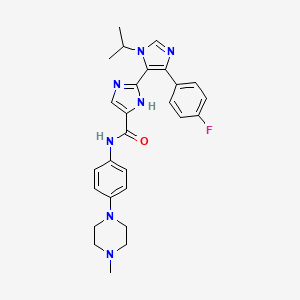
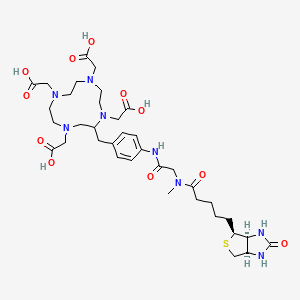

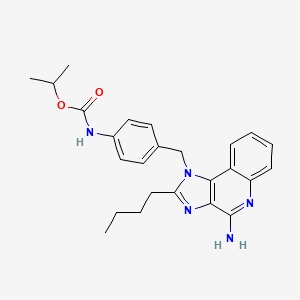
![8-methoxy-3-methyl-N-{(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl}cinnoline-6-carboxamide](/img/structure/B12374965.png)
